L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride
Description
This deuterated compound is a modified prodrug of acyclovir, designed to enhance metabolic stability and bioavailability. Its structure comprises:
- Deuterated L-valine moiety: Eight deuterium atoms replace hydrogens at positions 2,3,4,4,4,4',4',4' to slow enzymatic degradation .
- Purine-based antiviral group: The 2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl moiety, common to acyclovir derivatives, confers antiviral activity by inhibiting viral DNA polymerase .
- Ester linkage: The 2-(methoxy)ethyl ester facilitates prodrug activation via hydrolysis in vivo, releasing acyclovir .
Synthesis: The compound is synthesized via palladium-catalyzed coupling and deuterium exchange reactions, with Pd metal trapping techniques ensuring high purity (>98% by HPLC) .
Properties
Molecular Formula |
C13H21ClN6O4 |
|---|---|
Molecular Weight |
368.84 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i1D3,2D3,7D,8D; |
InChI Key |
ZCDDBUOENGJMLV-HVFXBKHYSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification with Activated L-Valine-d8 Derivatives
The core reaction involves coupling N,O-bistrityl-ganciclovir with an activated L-valine-d8 derivative. Two primary methods dominate industrial workflows:
N-Carboxyanhydride (NCA) Method
Alkaline Salt Method
Deprotection and Hydrochloride Formation
Post-esterification, the trityl protecting groups are removed under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in trifluoroethanol (TFE).
-
Conditions : 30 minutes–10 hours at ambient temperature, followed by precipitation in tert-butyl methyl ether (MTBE)/hexane.
Hydrogenolysis is then employed to cleave the amino-protecting group (e.g., benzyloxycarbonyl or Boc):
-
Catalyst : Palladium on carbon (Pd/C) or palladium hydroxide.
-
Conditions :
-
Outcome : The free base is immediately protonated using HCl gas or concentrated hydrochloric acid to yield the monohydrochloride salt.
Purification and Isotopic Purity Assurance
Crystallization Techniques
Chromatographic Methods
-
Ion-exchange chromatography : Removes residual metals (e.g., palladium) and inorganic salts.
-
Reverse-phase HPLC : Validates isotopic purity (>98 atom % D) and chemical purity (>98%) using C18 columns and UV detection at 254 nm.
Characterization and Quality Control
Spectroscopic Analysis
Comparative Data Table: Key Synthetic Methods
Challenges and Industrial Considerations
-
Deuterium Retention : Side reactions at elevated temperatures (>100°C) may lead to H/D exchange, necessitating strict temperature control during esterification.
-
Catalyst Recovery : Palladium catalysts from hydrogenolysis are recycled via filtration and reactivation, reducing costs.
-
Regulatory Compliance : Batch records must document deuterium distribution using NMR to meet FDA guidelines for isotopically labeled pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
L-Valacyclovir-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in L-Valacyclovir-d8 is hydrolyzed to release acyclovir and L-valine-d8.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Acyclovir and L-valine-d8.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Drug Development
L-valine-2,3,4,4,4,4',4',4'-d8 is utilized in the synthesis of labeled drug compounds. Its deuterated form allows for enhanced tracking of metabolic pathways and pharmacokinetics in vivo. This is particularly useful in the development of antiviral drugs where understanding the metabolic fate of the drug is crucial.
Case Study: Valganciclovir-d8
Valganciclovir-d8 is a labeled analogue of valganciclovir (a pro-drug of ganciclovir), which is used in the treatment of cytomegalovirus infections. The incorporation of L-valine-d8 allows researchers to study the drug's metabolism and efficacy more accurately by using mass spectrometry techniques to trace the labeled compound through biological systems .
Metabolic Studies
The stable isotope labeling provided by L-valine-d8 enables researchers to conduct metabolic studies with greater precision. By incorporating this compound into cellular metabolism studies, researchers can elucidate pathways involving amino acid metabolism and protein synthesis.
Example Application: Protein Synthesis Tracking
In a study examining protein synthesis rates in various tissues, scientists used L-valine-d8 to label newly synthesized proteins. This allowed for the differentiation between newly synthesized and pre-existing proteins using mass spectrometry techniques .
Analytical Chemistry
L-valine-2,3,4,4,4,4',4',4'-d8 serves as a valuable internal standard in quantitative analyses. Its unique isotopic signature aids in improving the accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Benefits in Quantitative Analysis
Using L-valine-d8 as an internal standard helps to correct for variations in sample preparation and instrument response. This is particularly beneficial in complex biological matrices where analyte concentrations can vary widely .
Mechanism of Action
L-Valacyclovir-d8 (hydrochloride) is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Valacyclovir Hydrochloride (Non-Deuterated)
L-Leucine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester Hydrochloride
- Structure: Substitutes L-valine with L-leucine, altering the branched-chain amino acid side chain (isobutyl vs. isopropyl).
- Impact :
N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-(formyloxy)propyl Ester
- Structure : Features a formyloxy group on the propyl chain and a benzyloxycarbonyl (Cbz) protecting group on valine.
- Functional Impact :
Spectroscopic and Analytical Comparisons
Table 1: Key Spectroscopic Data
*Predicted based on ester carbonyl trends ; †Molecular weights vary with ibuprofen conjugates .
Key Observations :
- IR Spectroscopy: All compounds show C=O stretching at ~1740 cm⁻¹, confirming ester linkages.
- ¹H-NMR: Deuterated valine’s methyl groups (1.02–1.12 ppm) mirror non-deuterated valacyclovir, but deuterium reduces signal intensity for labeled positions .
Biological Activity
L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride is a deuterated derivative of the amino acid L-valine. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and metabolic studies. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C13H21ClN6O
Molecular Weight: 300.80 g/mol
CAS Number: 136205834
IUPAC Name: L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester monohydrochloride
Biological Activity Overview
L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The deuterated form of L-valine has been studied for its unique properties which may enhance its metabolic stability and alter its pharmacokinetics.
1. Metabolic Pathways
Studies have shown that L-valine participates in various metabolic pathways. It is involved in the synthesis of isoleucine and leucine and is critical for maintaining nitrogen balance in the body. The incorporation of deuterium in L-valine can be used to trace metabolic pathways in vivo due to its distinguishable mass.
2. Pharmacological Effects
Research indicates that L-valine derivatives exhibit several pharmacological effects:
- Antiviral Activity: Some studies suggest that compounds structurally related to L-valine can inhibit viral replication. For instance, derivatives have shown efficacy against herpes simplex virus (HSV) by interfering with viral gene expression .
- Antibacterial Properties: L-valine has been implicated in enhancing the antibacterial activity of certain compounds. For example, it has been shown to increase the effectiveness of antibiotics against resistant strains of bacteria .
3. Case Studies
Several case studies highlight the biological activity of L-valine derivatives:
The biological activity of L-valine and its derivatives can be attributed to several mechanisms:
- Enzyme Modulation: L-valine acts as an allosteric modulator for enzymes involved in amino acid metabolism.
- Gene Expression Regulation: It influences the expression of genes related to amino acid transport and metabolism.
- Cell Signaling Pathways: The compound may interact with various signaling pathways (e.g., MAPK/ERK), which are crucial for cellular responses to stress and growth stimuli .
Q & A
Q. Q1. How can synthesis of this deuterated valacyclovir prodrug be optimized to minimize residual palladium (Pd) contamination?
Methodological Answer:
- Resin Selection : Use macroporous thiourea-based resins (e.g., Duolite GT73) to trap Pd metal during synthesis. These resins exhibit high Pd-binding capacity (≥90% efficiency) under acidic conditions (pH 3–4) .
- Process Monitoring : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pd levels post-synthesis. Acceptable residual Pd limits for pharmaceutical intermediates are typically <10 ppm .
- Scale-Up Considerations : Optimize resin contact time (≥2 hours) and temperature (25–30°C) to ensure scalability without compromising yield .
Q. Q2. What analytical methods are recommended for purity assessment and structural confirmation of this compound?
Methodological Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient elution (5–95% B over 20 min). Purity thresholds should exceed ≥98% (area normalization) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode (ESI+) confirms the molecular ion peak at m/z 360.8 (C13H20N6O4·HCl) .
- Deuterium Incorporation : Nuclear magnetic resonance (NMR) spectroscopy (²H NMR) quantifies deuterium enrichment at positions 2,3,4,4',4',4'-d<sup>8</sup> .
Advanced Research Questions
Q. Q3. How do polymorphic forms of this compound influence its pharmacokinetic profile?
Methodological Answer:
- Polymorph Screening : Characterize crystalline forms using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). For example, hemihydrate forms (e.g., Form II) may exhibit higher solubility than anhydrous forms .
- Bioavailability Studies : In vivo pharmacokinetic (PK) models in rodents should compare plasma acyclovir levels (active metabolite) after oral administration of different polymorphs. Use LC-MS/MS for quantification, ensuring a lower limit of quantification (LLOQ) ≤5 ng/mL .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) assess polymorphic transitions. Hydrate-to-anhydrate transitions can reduce dissolution rates .
Q. Q4. How should researchers resolve discrepancies in reported bioavailability data across studies?
Data Contradiction Analysis:
- Experimental Variables : Control for factors like animal strain (e.g., Sprague-Dawley vs. Wistar rats), fasting state, and formulation excipients (e.g., surfactants enhancing solubility) .
- Analytical Validation : Cross-validate assays between labs (e.g., inter-laboratory HPLC calibration). Discrepancies in acyclovir quantification may arise from differences in extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) .
- Statistical Modeling : Apply population pharmacokinetic (PopPK) models to account for inter-individual variability in hydrolysis rates of the prodrug .
Q. Q5. What strategies mitigate deuterium loss during in vivo metabolism studies?
Methodological Answer:
- Isotope Effect Mitigation : Use deuterium-labeled positions (e.g., 4,4,4,4',4',4'-d<sup>6</sup>) at non-labile sites to minimize metabolic exchange. Avoid deuteration near ester bonds prone to hydrolysis .
- Tracer Techniques : Administer deuterated and non-deuterated analogs simultaneously, using LC-MS/MS to distinguish isotopic peaks. Correct for natural isotope abundance using software tools (e.g., IsoCor) .
- Tissue Distribution Studies : Employ autoradiography or MALDI imaging to track deuterium retention in target tissues (e.g., herpes simplex virus-infected epithelial cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
